![molecular formula C17H19ClN4O2S B2372286 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione CAS No. 332905-21-2](/img/structure/B2372286.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a propylsulfanyl group attached to a purine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 1,3-dimethyluric acid, and propylthiol.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with 1,3-dimethyluric acid in the presence of a base such as potassium carbonate to form an intermediate compound.
Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol in the presence of a suitable catalyst, such as triethylamine, to introduce the propylsulfanyl group.
Cyclization: The final step involves cyclization of the intermediate to form the desired purine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
7-Benzyl-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione: Similar structure but lacks the chlorine atom.
7-[(2-Bromophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione: Similar structure with a bromine atom instead of chlorine.
7-[(2-Methylphenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKJBTXDHZLSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
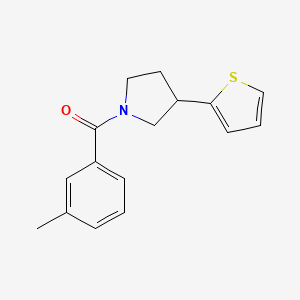
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
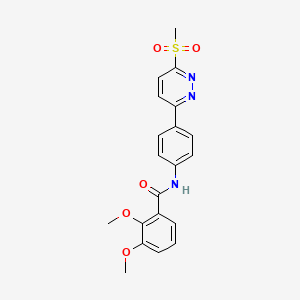
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)
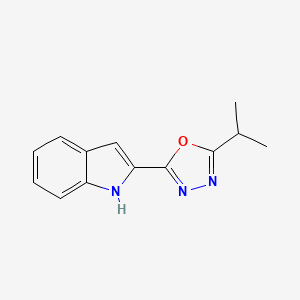
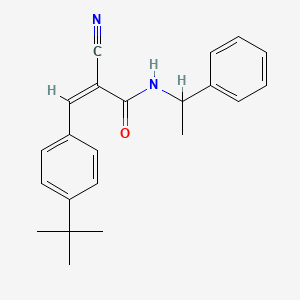
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B2372221.png)
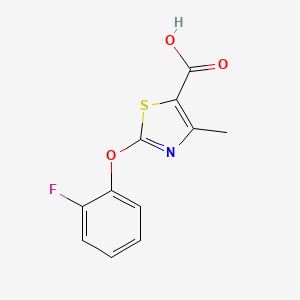
![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2372225.png)
